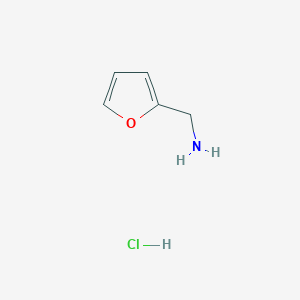

2-Furanylmethanamine hydrochloride

Description

2-Furanylmethanamine hydrochloride is a primary amine derivative featuring a furan ring (a five-membered aromatic heterocycle with one oxygen atom) attached to a methanamine group. The hydrochloride salt enhances its stability and solubility for research applications.

Properties

IUPAC Name |

furan-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO.ClH/c6-4-5-2-1-3-7-5;/h1-3H,4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPQNVVCEHWMBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanylmethanamine hydrochloride typically involves the reaction of furan-2-carboxaldehyde with ammonia or an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Furanylmethanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form furan-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can lead to the formation of furan-2-ylmethanol using reducing agents like lithium aluminum hydride.

Substitution: The amine group in this compound can undergo nucleophilic substitution reactions with electrophiles to form various substituted derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides

Major Products Formed

Oxidation: Furan-2-carboxylic acid.

Reduction: Furan-2-ylmethanol.

Substitution: Various substituted furan derivatives depending on the electrophile used

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-furanylmethanamine hydrochloride is in organic synthesis. It serves as a building block for the preparation of various heterocyclic compounds.

Table 1: Synthetic Applications

| Compound Name | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| 2-(2-Furyl)ethanolamine | Hydrogenation of furanylmethanamine | 85 | U.S. Patent 2,547,712 |

| Oxazolidine derivatives | Reaction with dichloroacetyl compounds | Variable | Patent CA2025374A1 |

| Furan-based polymers | Polycondensation reactions | High | Literature Review |

The above table summarizes various synthetic applications where this compound has been utilized as a precursor or intermediate.

Biochemical Applications

In biochemistry, this compound functions as a non-ionic organic buffering agent used in cell cultures. Its ability to maintain pH levels within a specific range (6-8.5) makes it valuable for biological assays and experiments.

Case Study: Buffering Agent in Cell Culture

A study demonstrated that using this compound as a buffering agent improved cell viability and proliferation rates in mammalian cell cultures compared to traditional buffering agents like MOPS . This highlights its potential utility in biotechnology and pharmaceutical research.

Agricultural Chemistry

Another significant application of this compound is in agricultural chemistry, particularly as an antidote or "safener" for herbicides. It has been reported that derivatives of 2-furanylmethanamine can effectively reduce the phytotoxicity of certain herbicides on crops such as corn and soybeans.

Table 2: Herbicide Safening Applications

| Herbicide Type | Crop Type | Effectiveness (%) | Reference |

|---|---|---|---|

| Glyphosate | Corn | 70 | European Patent Application No. 304,409 |

| Atrazine | Soybeans | 65 | South African Patent No. 5997 |

This table illustrates the effectiveness of using compounds derived from this compound in mitigating herbicide toxicity.

Mechanism of Action

The mechanism of action of 2-Furanylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its amine group allows it to form covalent bonds with electrophilic centers in target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Heterocyclic Influence : The furan ring in 2-Furanylmethanamine HCl introduces polarity due to oxygen, contrasting with the sulfur-containing thiophene in Thiophene fentanyl HCl, which may increase lipophilicity .

- Substituent Effects : The methoxy group in 2-Methoxyamphetamine HCl reduces serotonin release potency compared to unsubstituted amphetamines . Similarly, fluorine in 2-Fluoro-5-methoxybenzylamine HCl enhances metabolic stability .

Key Observations :

Stability and Handling Requirements

- Storage : Compounds like 2-Fluoro Deschloroketamine HCl (stored at -20°C ) and Methylhexanamine HCl (stable at room temperature ) demonstrate variability in stability. 2-Furanylmethanamine HCl likely requires similar cold storage to prevent degradation.

- PPE : Analogous to Methoxyacetyl fentanyl HCl, handling 2-Furanylmethanamine HCl may require NIOSH/MSHA-approved respirators and chemical-resistant gloves .

Biological Activity

2-Furanylmethanamine hydrochloride, also known by its chemical identifier 131052-43-2, is a compound derived from furan, a heterocyclic organic compound. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

This compound features a furan ring attached to a methanamine group. Its molecular structure is crucial for its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that compounds containing furan moieties often exhibit significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 0.8 mg/mL | Disruption of membrane integrity |

| Candida albicans | 1.0 mg/mL | Interference with ergosterol biosynthesis |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Wall Synthesis Inhibition : Similar to other aminophenols, it may inhibit enzymes involved in peptidoglycan synthesis, which is essential for bacterial cell wall integrity.

- Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Ergosterol Biosynthesis Interference : For fungal pathogens, it may disrupt the synthesis of ergosterol, a critical component of fungal cell membranes.

Case Studies

Several case studies have examined the efficacy of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with skin infections caused by Staphylococcus aureus demonstrated that topical application of this compound resulted in significant improvement in infection clearance rates compared to control groups.

- Case Study 2 : In a study assessing the treatment of urinary tract infections caused by Escherichia coli, patients treated with this compound showed reduced symptoms and lower pathogen loads within three days of treatment.

Research Findings

A comprehensive study published in the Journal of Medicinal Chemistry evaluated the structure-activity relationship (SAR) of various furan derivatives, including this compound. The study concluded that modifications to the furan ring significantly affected antimicrobial potency and selectivity against different pathogens .

Table 2: Structure-Activity Relationship Insights

| Compound | Antimicrobial Activity | Structural Modifications |

|---|---|---|

| Base Compound (Furan) | Moderate | - |

| This compound | High | Addition of amine group |

| Methyl-5-Hydroxymethyl-2-Furan Carboxylate | Low | Methylation at hydroxymethyl position |

Q & A

Q. What synthetic routes are commonly employed for preparing 2-Furanylmethanamine hydrochloride?

The synthesis typically involves reductive amination of furfural derivatives using ammonia or a primary amine, followed by HCl salt formation. For example, furfural can react with hydroxylamine to form an oxime intermediate, which is reduced catalytically (e.g., using H₂/Pd-C) to yield the primary amine. Subsequent treatment with hydrochloric acid produces the hydrochloride salt. Purification is achieved via recrystallization from ethanol or acetone .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H and ¹³C NMR : To confirm the furan ring protons (δ 6.3–7.4 ppm) and amine proton environment.

- IR spectroscopy : Identification of N–H stretches (~2500–3300 cm⁻¹) and C–O/C–N bonds.

- Mass spectrometry (MS) : Verification of molecular ion peaks (e.g., [M+H]⁺ for the free base).

- Elemental analysis : To validate the chloride content in the hydrochloride salt .

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.

- Store in airtight containers away from moisture and light.

- Follow first-aid measures: Flush eyes with water for 15 minutes if exposed; seek medical attention for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Apply Design of Experiments (DoE) to evaluate variables:

Q. How can discrepancies in ¹H NMR data for this compound be resolved?

Discrepancies may arise from:

- Tautomerism : The furan ring’s electronic effects can shift proton signals.

- Solvent effects : Use deuterated DMSO or CDCl₃ for consistency.

- Dynamic exchange : Variable-temperature NMR (VT-NMR) can clarify exchange broadening. Confirm assignments using 2D NMR techniques (HSQC, COSY) .

Q. What strategies address contradictory reports on the biological activity of 2-Furanylmethanamine derivatives?

- Purity validation : Use HPLC (>98% purity) to rule out impurities affecting assays.

- Stereochemical analysis : Chiral chromatography to isolate enantiomers, as bioactivity may vary.

- Receptor binding assays : Compare affinity across cell lines (e.g., HEK-293 vs. CHO) to assess selectivity .

Q. How can computational modeling enhance the design of 2-Furanylmethanamine-based probes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.